L-368,899 hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H43ClN4O5S2 |
|---|---|
Molecular Weight |
591.2 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(1S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride |
InChI |
InChI=1S/C26H42N4O5S2.ClH/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33;/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31);1H/t20?,21-,23?,26+;/m0./s1 |
InChI Key |
GIUFQWFJHXXXEQ-SVFGMJTMSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C[C@@]34CCC(C3(C)C)CC4NC(=O)[C@H](CCS(=O)(=O)C)N.Cl |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N.Cl |
Origin of Product |
United States |
Molecular and Pharmacological Characterization of L 368,899 Hydrochloride
Receptor Binding and Selectivity Profiles
Oxytocin (B344502) Receptor Affinity and Potency
L-368,899 demonstrates high affinity and potency for the oxytocin receptor (OTR). In radioligand binding assays, it exhibits IC50 values of 8.9 nM for the rat uterine OTR and 26 nM for the human uterine OTR. medchemexpress.comcaymanchem.combertin-bioreagent.com Further studies have shown its binding affinity (Ki) for the coyote OTR to be 12.38 nM. nih.gov This potent antagonism is also evident in functional assays, where L-368,899 effectively inhibits oxytocin-induced uterine contractions. For instance, it reduces oxytocin-induced contractions of the isolated rat uterus with a pA2 value of 8.9. caymanchem.combertin-bioreagent.com
Table 1: In Vitro Affinity and Potency of L-368,899 for the Oxytocin Receptor
| Species/Tissue | Assay Type | Parameter | Value | Reference |
|---|---|---|---|---|
| Rat Uterus | Radioligand Binding | IC50 | 8.9 nM | medchemexpress.com, caymanchem.com |
| Human Uterus | Radioligand Binding | IC50 | 26 nM | medchemexpress.com, caymanchem.com |
| Coyote Brain | Competitive Binding | Ki | 12.38 nM | nih.gov |
| Rat Uterus | Functional Assay | pA2 | 8.9 | caymanchem.com, bertin-bioreagent.com |
Discrimination from Vasopressin Receptor Subtypes (V1a, V2)
A key characteristic of L-368,899 is its high selectivity for the oxytocin receptor over the structurally related vasopressin receptors, V1a and V2. wikipedia.org It displays over 40-fold greater selectivity for the OTR. tocris.comrndsystems.com The IC50 values for the vasopressin V1a and V2 receptors are significantly higher, at 370 nM and 570 nM, respectively. caymanchem.combertin-bioreagent.comtocris.com This selectivity has been confirmed in various species. For example, in coyote brain tissue, L-368,899's affinity for the V1a receptor (Ki = 511.6 nM) is more than 40 times lower than its affinity for the OTR. nih.gov Similarly, in human and rat tissues, the IC50 values for vasopressin receptors are substantially higher than for the OTR. medchemexpress.com
Table 2: Selectivity Profile of L-368,899 for Oxytocin vs. Vasopressin Receptors
| Receptor Subtype | Species/Tissue | Parameter | Value | Selectivity (fold) | Reference |
|---|---|---|---|---|---|
| Oxytocin | Rat Uterus | IC50 | 8.9 nM | - | tocris.com, caymanchem.com |
| Vasopressin V1a | Human Liver | IC50 | 370 nM | >40 | tocris.com, caymanchem.com |
| Vasopressin V2 | Human Kidney | IC50 | 570 nM | >60 | tocris.com, caymanchem.com |
| Oxytocin | Coyote Brain | Ki | 12.38 nM | - | nih.gov |
| Vasopressin V1a | Coyote Brain | Ki | 511.6 nM | ~41 | nih.gov |
Receptor Signaling Mechanisms
Antagonistic Action on G Protein-Coupled Receptor Pathways
The oxytocin receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. medchemexpress.comnih.govglpbio.com Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and physiological responses like uterine contractions. nih.govglpbio.com L-368,899 acts as an antagonist by binding to the oxytocin receptor and blocking the conformational changes necessary for its activation and subsequent signal transduction. scbt.com This prevents the activation of the Gq/PLC/IP3 signaling cascade. nih.gov
Characterization of Unbiased Receptor Modulation
Current research characterizes L-368,899 as a potent and unbiased antagonist of the oxytocin receptor. core.ac.uk This suggests that it inhibits the primary G protein-mediated signaling pathway without preferentially activating or inhibiting other potential signaling pathways, such as those involving β-arrestin recruitment. The term "unbiased" implies that the antagonist does not favor one signaling cascade over another, providing a more complete blockade of the receptor's functions.
Pharmacokinetic Properties Relevant to Central Action
L-368,899 possesses pharmacokinetic properties that make it a valuable tool for investigating the central effects of oxytocin. wikipedia.org Unlike many peptide-based antagonists, L-368,899 is a non-peptide, small-molecule antagonist that is orally bioavailable and can cross the blood-brain barrier. wikipedia.orgmedchemexpress.commedchemexpress.com
Studies in rats have shown oral bioavailability to be between 14% and 18%. medchemexpress.com After intravenous administration in rats and dogs, it has a half-life of approximately 2 hours. nih.gov Research in coyotes demonstrated that after intramuscular injection, L-368,899 peaked in the cerebrospinal fluid (CSF) within 15 to 30 minutes. nih.govresearchgate.net Furthermore, studies in primates have shown that peripherally administered L-368,899 accumulates in limbic brain areas, which are rich in oxytocin receptors. wikipedia.org This ability to penetrate the central nervous system and engage with target receptors makes it a suitable compound for studying the role of oxytocin in social behaviors and other centrally mediated processes. wikipedia.orgnih.gov
Blood-Brain Barrier Permeation Dynamics
L-368,899 hydrochloride is a non-peptide, small-molecule oxytocin receptor antagonist recognized for its capacity to cross the blood-brain barrier (BBB). medchemexpress.comnih.gov This characteristic allows for the investigation of centrally mediated oxytocin pathways following peripheral administration. nih.gov The compound's molecular features, such as its low molecular weight and lipophilic nature, are thought to facilitate this permeation. nih.gov
Research indicates that the penetration of L-368,899 into the brain is rapid. wikipedia.org Studies in various animal models have quantified the dynamics of its appearance in the central nervous system. In rhesus monkeys, L-368,899 was detected in the cerebrospinal fluid (CSF) as early as 40 minutes after intravenous injection, with concentrations peaking at 110 minutes. researchgate.net A study in coyotes showed that after intramuscular injection, L-368,899 concentrations in the CSF peaked between 15 and 30 minutes. nih.govresearchgate.net In mice, the compound demonstrated a brain-to-plasma ratio of 0.12. unil.ch The ability of L-368,899 to access the central nervous system makes it a valuable tool in neuroscience research for studying the roles of oxytocin in complex behaviors. nih.govwikipedia.org
Table 1: Pharmacokinetic Data on L-368,899 Blood-Brain Barrier Permeation
| Species | Administration Route | Peak Concentration Time in CSF | Brain to Plasma Ratio | Reference |
|---|---|---|---|---|
| Rhesus Monkey | Intravenous (IV) | 110 minutes | Not Reported | researchgate.net |
| Coyote | Intramuscular (IM) | 15-30 minutes | Not Reported | nih.govresearchgate.net |
Central Nervous System Distribution Patterns
Once across the blood-brain barrier, this compound exhibits a specific distribution pattern within the central nervous system (CNS). Research has shown that the compound selectively accumulates in areas of the limbic system. wikipedia.org This region of the brain is critically involved in emotion, motivation, and social behaviors, aligning with the investigational use of L-368,899 to probe the function of oxytocin in these processes. wikipedia.org
A study involving coyotes analyzed the relative abundance of L-368,899 in various brain subregions following peripheral injection. researchgate.net The analysis provided evidence of the drug's presence throughout different areas of the brain, further confirming its successful CNS penetration. nih.govresearchgate.net The distribution pattern is a key aspect of its pharmacological profile, enabling targeted blockade of oxytocin receptors in specific neural circuits. nih.gov
Table 2: Relative Abundance of L-368,899 in Coyote Brain Subregions
| Brain Region Category | Specific Subregion | Relative Abundance (AUC/mg tissue) | Reference |
|---|---|---|---|
| Limbic System | Amygdala | High | researchgate.net |
| Hippocampus | Moderate | researchgate.net | |
| Hypothalamus | High | researchgate.net | |
| Cortical Areas | Prefrontal Cortex | Moderate | researchgate.net |
| Cingulate Cortex | Moderate | researchgate.net | |
| Other | Striatum | Low | researchgate.net |
| Thalamus | Moderate | researchgate.net | |
| White Matter | Low | researchgate.net |
*Note: Relative abundance levels are interpreted from graphical data presented in the source and are categorized for clarity.
Preclinical Research Applications in Neuroscience and Behavior
Elucidating Oxytocin's Role in Social Cognition and Behavior
The oxytocin (B344502) system is critically involved in regulating social behaviors across numerous species. The use of L-368,899 has been instrumental in dissecting the necessity of OTR signaling for various facets of social cognition, from basic social interaction to the formation of complex social bonds and parental care.
Research utilizing L-368,899 has demonstrated that blocking oxytocin receptors can significantly alter social motivation and interaction. In primate studies, the administration of L-368,899 was shown to reduce prosocial behaviors such as food sharing and sexual activity, highlighting the importance of oxytocinergic signaling in mediating these social engagements. wikipedia.org
In rodent models, the effects are similarly pronounced. Studies in rats have shown that L-368,899 can reduce social preference. nih.gov Furthermore, in rats subjected to acute restraint stress, which normally increases prosocial preference, pretreatment with L-368,899 blocked this effect. imrpress.com In female California mice that have experienced social defeat stress, systemic administration of L-368,899 paradoxically increased social approach, suggesting a complex, context-dependent role for oxytocin in modulating social behavior post-stress. nih.gov In contrast, studies in zebrafish showed that L-368,899 decreased social preference in both adult and larval stages, indicating a conserved role for the oxytocin system in social motivation across different vertebrate species.
| Animal Model | Key Finding | Citation |
|---|---|---|
| Primates | Reduced prosocial behaviors including food sharing and sexual activity. | wikipedia.org |
| Rats | Blocked the increase in prosocial preference induced by acute restraint stress. | imrpress.com |
| California Mice (Stressed Females) | Increased social approach behavior after social defeat stress. | nih.gov |
| Prairie Voles (Males) | Increased aggression towards other voles. | nih.gov |
| Zebrafish (Adult & Larval) | Decreased time spent near a social shoal (reduced social preference). |
The formation of enduring social bonds, or pair-bonds, is a hallmark behavior in socially monogamous species and is heavily reliant on the oxytocin system. L-368,899 has been a crucial tool for confirming the necessity of OTR signaling in this process. wikipedia.org Much of this research has been conducted in prairie voles, a species known for forming monogamous pair-bonds.
In one study, male prairie voles were treated with L-368,899 while cohabitating with a female partner. nih.gov Unlike control pairs, where side-by-side contact increased over the cohabitation period, the pairs with the L-368,899-treated males showed no such increase, suggesting that the blockade of oxytocin receptors prevented the typical strengthening of the social bond. nih.gov Other research has shown that administering an OTR antagonist directly into the nucleus accumbens—a key brain region in the reward pathway—of male prairie voles before and during cohabitation successfully inhibits the formation of a partner preference. nih.gov These findings underscore that OTR activation is a critical mechanism for the development of partner preference and the maintenance of pair-bonds. The utility of L-368,899 has also been validated for use in other monogamous species like the coyote, opening avenues for comparative studies on the neurobiology of social bonding. nih.gov
Oxytocin is well-known for its role in maternal behaviors. Studies using L-368,899 have helped to solidify the understanding that OTR signaling is essential for the expression of parental care. In primates, administration of L-368,899 was observed to reduce the amount of time spent caring for infants. wikipedia.org A study in a single adult female monkey specifically noted that the antagonist altered her maternal and sexual behaviors. nih.govglowm.com
Investigation of Pair-Bonding Mechanisms
Contributions to Stress Responsivity and Affective Disorders Research
The oxytocin system is deeply intertwined with the neurocircuitry of stress, anxiety, and fear. L-368,899 has enabled researchers to probe the role of endogenous oxytocin in modulating these states, providing insights into potential mechanisms underlying stress-related and affective disorders.
L-368,899 has been widely used to investigate how blocking oxytocin signaling affects fear and anxiety. In studies of observational fear, where an animal learns to fear a stimulus by watching a conspecific, systemic administration of L-368,899 reduced fear responses in male mice observing a familiar peer. frontiersin.orgnih.gov This suggests that oxytocin signaling is necessary for the social transmission of fear between familiar individuals.
In a rat model of post-traumatic stress disorder (PTSD), the compound MDMA has been shown to facilitate the extinction of fear memories. nih.gov When L-368,899 was co-administered, it prevented these therapeutic-like effects of MDMA on fear extinction and freezing behavior, indicating that MDMA's beneficial actions are mediated through the oxytocin system. nih.gov Similarly, in a mouse model of autism spectrum disorder induced by prenatal valproic acid exposure, which exhibit enhanced empathy-like fear responses, pretreatment with L-368,899 repressed this heightened observational fear behavior. jst.go.jp Furthermore, in rats subjected to acute stress, L-368,899 was found to heighten panic-related anxiety in an elevated T-maze test, supporting the idea that endogenous oxytocin normally serves an anxiolytic (anxiety-reducing) function. imrpress.comimrpress.com
| Animal Model/Condition | Key Finding | Citation |
|---|---|---|
| Male Mice (Observational Fear) | Reduced observational fear towards familiar conspecifics. | frontiersin.orgnih.gov |
| Rat PTSD Model | Blocked the fear extinction-facilitating effects of MDMA. | nih.gov |
| Mouse Autism Model (VPA) | Repressed enhanced empathy-like (observational) fear behavior. | jst.go.jp |
| Rats (Acute Stress) | Heightened panic anxiety in the elevated T-maze. | imrpress.comimrpress.com |
| Rats (Risky Decision Making) | Dose-dependently reduced preference for a large, risky reward in both sexes. | researchgate.net |
Emerging research indicates a significant interplay between the oxytocin system and neuroinflammatory pathways, particularly in the context of stress. In a rat model of PTSD, exposure to shock and situational reminders led to altered expression of OTR and neuroinflammatory markers in the medial prefrontal cortex (mPFC) and basolateral amygdala (BLA). nih.gov Treatment with MDMA restored these changes, but its therapeutic effects were blocked by L-368,899, directly linking OTR signaling to the modulation of neuroinflammation in a stress pathology model. nih.gov
Other lines of research support this connection. For instance, exogenous oxytocin can attenuate stress-induced visceral pain, an effect that is mediated by reducing the activation of enteric glial cells via inflammatory signaling pathways. mdpi.com The administration of L-368,899, by contrast, causes visceral hypersensitivity in mice, suggesting that blocking endogenous oxytocin's effects can promote a pro-inflammatory state. mdpi.com Additionally, research has shown that systemic inflammation induced by lipopolysaccharide (LPS) can cause a rapid upregulation of oxytocin receptors, further highlighting the responsive link between the immune system and the oxytocinergic system. mdpi.com
Insights into Depression-Related Social Anhedonia
L-368,899 hydrochloride serves as a critical pharmacological tool for investigating the neurobiological underpinnings of social anhedonia, a core symptom of depression characterized by a diminished interest or pleasure in social interactions. Research using this oxytocin receptor antagonist suggests that the oxytocin system is integral to processing social reward. Studies have shown that blocking oxytocin receptors with L-368,899 can prevent the formation of socially-induced conditioned place preference (CPP) in animal models. nih.gov For instance, in mice, the pro-social effects and enhancement of social reward learning induced by the hormone leptin were abolished when the animals were pre-treated with this compound. nih.gov This finding indicates that leptin's ability to enhance social motivation is dependent on the activation of the oxytocin signaling pathway. nih.gov By blocking this pathway, this compound effectively mimics a state of social anhedonia, preventing the association of a specific environment with a positive social experience. nih.govresearchgate.net These results highlight that disruptions in the brain's oxytocin system, which can be experimentally induced by L-368,899, may contribute to the social deficits observed in psychiatric disorders like depression. frontiersin.org
Involvement in Reward and Addiction Circuitry Studies
Influence on Substance Use Behaviors
The compound this compound has been instrumental in elucidating the role of the endogenous oxytocin system in the context of substance use and addiction. Research indicates that oxytocin signaling can modulate the rewarding and reinforcing properties of various drugs of abuse. By selectively blocking oxytocin receptors, L-368,899 allows investigators to probe the necessity of this system in mediating these effects.
In studies involving alcohol consumption in mice, pretreatment with this compound was shown to block the ability of exogenously administered oxytocin to reduce excessive alcohol intake and preference. jscimedcentral.com This confirms that oxytocin's dampening effect on alcohol consumption is mediated specifically through the oxytocin receptor. jscimedcentral.com Similarly, in research on cannabinoid withdrawal, this compound was found to block the therapeutic effects of lithium against the withdrawal syndrome in rats. researchgate.net Furthermore, when administered alone, the antagonist significantly enhanced the severity of precipitated cannabinoid withdrawal, suggesting that endogenous oxytocin plays a protective role during withdrawal states. researchgate.net In studies examining opioid-seeking behavior in rats, this compound did not alter the choice between heroin and a natural reward (food) when both were available. unimi.it However, the findings contribute to a broader understanding of how different neuropeptide systems, like oxytocin and orexin, distinctly influence aspects of opioid use disorder. unimi.it
Table 1: Effects of this compound in Substance Use Models
| Animal Model | Substance Studied | Key Finding with this compound | Reference |
|---|---|---|---|
| Mice | Alcohol | Blocked the reduction in alcohol intake and preference caused by oxytocin. | jscimedcentral.com |
| Rats | Cannabinoids | Blocked the ameliorating effect of lithium on withdrawal symptoms; enhanced withdrawal severity when given alone. | researchgate.net |
| Rats | Heroin | Did not alter choice between heroin and food reward. | unimi.it |
Regulation of Food Intake and Macronutrient Preference
This compound has been pivotal in demonstrating the specific role of central oxytocin signaling in regulating not just the quantity of food consumed, but also the preference for specific macronutrients. A consistent finding across multiple studies is that blockade of oxytocin receptors with this antagonist preferentially stimulates the intake of carbohydrates, particularly sweet-tasting ones like sucrose (B13894), while having little to no effect on the consumption of fat. mdpi.comnih.govnih.gov
In both choice and no-choice feeding paradigms, administration of L-368,899 in rodents led to a significant increase in carbohydrate consumption. nih.gov When mice were presented with a choice between a sucrose solution and a fat emulsion (Intralipid), the oxytocin receptor antagonist selectively increased the intake of the sucrose solution without affecting fat intake or total caloric consumption. nih.gov This suggests that the endogenous oxytocin system acts as a specific inhibitor of carbohydrate ingestion. nih.gov Further studies in rats, where L-368,899 was infused directly into the ventral tegmental area (VTA), a key region of the brain's reward circuit, showed that the antagonist stimulated sugar intake but did not affect the consumption of standard chow. nih.gov These findings support the hypothesis that central oxytocin signaling is a key component of the neural mechanisms that reduce eating for pleasure and shape macronutrient preferences, with a particular influence on moderating the intake of palatable, sweet foods. mdpi.comnih.govresearchgate.net
Table 2: Impact of this compound on Macronutrient Intake in Rodents
| Animal Model | Test Condition | Effect on Carbohydrate (Sucrose) Intake | Effect on Fat (Intralipid) Intake | Reference |
|---|---|---|---|---|
| Mice | Sucrose presented alone | Increased | N/A | nih.gov |
| Mice | Intralipid presented alone | N/A | No effect | nih.gov |
| Mice | Sucrose vs. Intralipid choice | Preferentially increased | No effect | nih.gov |
| Rats | Sucrose vs. Fat choice | Shifted preference toward sugar | No effect | nih.gov |
Other Neurophysiological and Behavioral Investigations
Effects on Aggressive Behaviors
The role of this compound has been explored in the context of aggressive behaviors, particularly in studies aiming to differentiate the functions of oxytocin and the structurally similar neuropeptide, vasopressin. In a study using socially isolated male mice, which exhibit heightened, non-territorial aggression, oxytocin administration was found to powerfully inhibit aggressive acts. nih.gov To determine if this effect was mediated by the oxytocin receptor (OXTR), the antagonist L-368,899 was administered prior to oxytocin. nih.gov Interestingly, L-368,899 did not block the anti-aggressive effects of oxytocin. nih.gov Instead, the calming effects of oxytocin were blocked by a vasopressin V1a receptor (V1aR) antagonist. nih.gov This crucial finding suggests that in this model of hyper-aggression, the effects of exogenously administered oxytocin are likely mediated through its cross-reactivity with the V1a receptor rather than the oxytocin receptor itself. nih.gov This research underscores the utility of L-368,899 as a selective tool to dissect the distinct receptor pathways underlying complex social behaviors.
Central Regulation of Uterine Contractility in Animal Models
L-368,899 was initially developed and investigated for its potential as a tocolytic agent to manage preterm labor by inhibiting uterine contractions. medchemexpress.comnih.gov Its mechanism of action involves antagonizing the oxytocin receptor, which, when activated by oxytocin, plays a crucial role in inducing myometrial contractions. nih.govphysiology.org
In preclinical animal models, L-368,899 demonstrated potent effects. In anesthetized rats, the compound produced a dose-dependent inhibition of oxytocin-induced uterine contractions. medchemexpress.com Studies in pregnant rhesus monkeys further showed that L-368,899 was a powerful oxytocin antagonist capable of inhibiting spontaneous nocturnal uterine contractions, which are a natural feature of late gestation in this species. nih.gov The ability of L-368,899 to cross the blood-brain barrier also made it a valuable tool for investigating the central nervous system's influence on uterine activity, distinguishing it from peripherally restricted antagonists. wikipedia.org While it did not proceed to later stages of clinical evaluation for tocolysis, its efficacy in these animal models was crucial in validating the oxytocin receptor as a viable target for controlling uterine contractility. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Atosiban |
| Barusiban |
| Leptin |
| Lithium |
| Naltrexone |
| Orexin |
| Oxytocin |
| Retosiban |
| SSR-126768A |
Synthetic Chemistry and Structure Activity Relationship Studies
Medicinal Chemistry Design Principles of Non-Peptide Antagonists
The development of non-peptide oxytocin (B344502) antagonists like L-368,899 was driven by the need to overcome the poor pharmacokinetic properties of peptide-based antagonists such as atosiban. tandfonline.comtandfonline.com The primary goals were to create compounds with high affinity and selectivity for the oxytocin receptor (OTR) over the closely related vasopressin (V1a and V2) receptors, coupled with good oral bioavailability. wikipedia.orgnih.govwikipedia.org
The design strategy often begins with a known ligand or a high-throughput screening hit. For camphor-based antagonists, including L-368,899, the rigid bicyclic scaffold provided a fixed platform for systematic modification. nih.govresearchgate.net Key design principles included:
Scaffold Rigidity: The use of a rigid core, such as the camphor-derived bicyclo[2.2.1]heptane system in L-368,899, helps to pre-organize the key pharmacophoric groups in a conformation favorable for receptor binding, thereby reducing the entropic penalty upon binding. nih.govscbt.com
Introduction of Specific Recognition Moieties: The incorporation of functionalities capable of forming specific hydrogen bonds or other interactions with the receptor is crucial. In L-368,899, the amino and methylsulfonyl groups of the butyramido side chain are critical for potent antagonism. researchgate.net
Modulation of Physicochemical Properties: To achieve oral bioavailability, properties such as solubility and lipophilicity must be carefully balanced. The piperazine (B1678402) and o-tolyl groups in L-368,899 were introduced to optimize these properties. wikipedia.org
Selectivity over Vasopressin Receptors: Achieving high selectivity is paramount to avoid off-target effects. The structural differences between the oxytocin and vasopressin receptors are exploited by fine-tuning the substituents on the antagonist scaffold. L-368,899 demonstrates significant selectivity for the oxytocin receptor. medchemexpress.com
The development of other non-peptide antagonists, such as those based on diketopiperazine scaffolds (e.g., epelsiban (B1671370) and retosiban), further illustrates these principles. wikipedia.orgnih.govwikipedia.org These efforts have led to compounds with sub-nanomolar potency and high selectivity. wikipedia.org
Exploration of Structural Analogues and Derivatives
The exploration of structural analogues of L-368,899 has been a key component of the SAR studies. Modifications at various positions of the molecule have provided valuable insights into the structural requirements for high-affinity binding to the oxytocin receptor.
Initial research focused on modifications of the camphor (B46023) scaffold. It was found that the C-2 endo position was a critical point for substitution. The introduction of polar functionalities capable of forming hydrogen bonds at this position led to derivatives with nanomolar potency. researchgate.net
Systematic modifications of the side chains attached to the camphor nucleus were also performed. For instance, alterations to the N-acyl group and the piperazine moiety were investigated to improve potency and pharmacokinetic properties. The 2-(S)-amino-4-(methylsulfonyl)butyramido side chain was found to be optimal for potent OTR antagonism. wikipedia.org
The following table summarizes the inhibitory concentrations (IC50) of L-368,899 against oxytocin and vasopressin receptors, highlighting its selectivity.
| Receptor | Species | Tissue | IC50 (nM) | Reference |
| Oxytocin | Rat | Uterus | 8.9 | medchemexpress.commedchemexpress.com |
| Oxytocin | Human | Uterus | 26 | medchemexpress.commedchemexpress.com |
| Vasopressin V1a | Human | Liver | 370 | |
| Vasopressin V1a | Coyote | Brain | 511.6 | nih.gov |
| Vasopressin V2 | Human | Kidney | 570 |
The development of triazole derivatives based on the structure of L-368,899 represents a more recent exploration of its structural framework, aiming to repurpose the molecule for other therapeutic applications. tandfonline.comtandfonline.com
Influence of Stereochemistry on Receptor Interaction and Potency
Stereochemistry plays a crucial role in the interaction of L-368,899 with the oxytocin receptor and is a determining factor for its potency. The molecule possesses several chiral centers, and the specific spatial arrangement of the substituents is critical for optimal binding.
The absolute stereochemistry of L-368,899 is defined as (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide. The specific (1S, 2S, 4R) configuration of the camphor-derived bicyclic core is essential for its antagonist activity.
Furthermore, the stereochemistry of the amino acid side chain is also critical. The (S)-configuration of the amino-4-(methylsulfonyl)butyramido moiety is required for high potency. wikipedia.org Any deviation from this specific stereochemical arrangement leads to a significant loss of activity, demonstrating the highly specific nature of the ligand-receptor interaction. This highlights that the receptor's binding pocket has a well-defined three-dimensional structure that complements the specific stereoisomer of L-368,899.
The importance of stereochemistry is a recurring theme in the development of non-peptide oxytocin antagonists. For example, in the diketopiperazine series, the cis disposition of substituents at C-3 and C-6, along with the (R) configuration of the side-chain at C-7, was found to be optimal for activity. wikipedia.org This underscores the principle that precise stereochemical control is a fundamental aspect of designing potent and selective receptor antagonists.
Advanced Methodologies for Research with L 368,899 Hydrochloride
In Vitro and Ex Vivo Receptor Characterization Techniques
Precise characterization of the binding affinity and functional effects of L-368,899 hydrochloride at its target receptor is fundamental to interpreting in vivo findings.
Radioligand Binding Assays for Receptor Affinity
Radioligand binding assays are a cornerstone for determining the affinity and selectivity of this compound for the oxytocin (B344502) receptor (OTR). These assays involve incubating tissue preparations or cell lines expressing the receptor with a fixed concentration of a radiolabeled ligand, such as 125I-ornithine vasotocin (B1584283) analog (125I-OVTA), in the presence of varying concentrations of the unlabeled competitor, this compound. usu.edu The displacement of the radioligand by L-368,899 allows for the calculation of its inhibitory constant (Ki) or the concentration at which it inhibits 50% of the radioligand binding (IC50).
Research has consistently demonstrated the high affinity and selectivity of L-368,899 for the OTR. For instance, in vitro studies using isolated human and rat uterine tissue revealed IC50 values of 8.9 nM and 26 nM, respectively. bertin-bioreagent.commedchemexpress.com Furthermore, these assays have established its selectivity for the OTR over the structurally similar vasopressin receptors (V1a and V2), with IC50 values for vasopressin receptors being significantly higher, in the range of 370 nM and 570 nM. bertin-bioreagent.comtocris.com In coyote brain tissue, this compound exhibited a binding affinity (Ki) of 12.38 nM for the OTR, which was over 40-fold higher than its affinity for the vasopressin 1a receptor (AVPR1a; Ki = 511.6 nM). nih.gov This selectivity is crucial for attributing the observed in vivo effects to the blockade of OTR signaling specifically. usu.edunih.gov
| Tissue/Receptor Source | Receptor | Affinity Metric | Value (nM) | Reference |
|---|---|---|---|---|
| Human Uterus | OTR | IC50 | 26 | bertin-bioreagent.commedchemexpress.com |
| Rat Uterus | OTR | IC50 | 8.9 | bertin-bioreagent.commedchemexpress.com |
| Coyote Brain | OTR | Ki | 12.38 | nih.gov |
| Human Liver/Kidney | V1a | IC50 | 370 | bertin-bioreagent.comtocris.com |
| Human Liver/Kidney | V2 | IC50 | 570 | bertin-bioreagent.comtocris.com |
| Coyote Brain | AVPR1a | Ki | 511.6 | nih.gov |
Functional Assays for Receptor Activation and Signaling
Beyond binding affinity, functional assays are employed to confirm the antagonistic properties of this compound and to investigate its impact on downstream signaling pathways. Techniques such as Bioluminescence Resonance Energy Transfer (BRET) can be utilized to study the interaction between the OTR and its associated G-proteins. researchgate.net BRET assays measure the proximity between a donor luciferase and an acceptor fluorescent protein fused to the receptor and G-protein subunits, respectively. An antagonist like L-368,899 would be expected to prevent the conformational changes in the receptor that lead to G-protein activation, thus inhibiting the BRET signal.
Functional assays in isolated tissues, such as the rat uterus, have demonstrated that L-368,899 effectively antagonizes oxytocin-induced contractions. bertin-bioreagent.com In immortalized gonadotropin-releasing hormone-positive (GN11) cells, which serve as a model for migrating olfactory neurons, L-368,899 has been used to investigate the dual modulation of inward rectifier potassium currents by the OTR, highlighting its promiscuous G-protein coupling. researchgate.net These functional studies confirm that L-368,899 acts as a true antagonist, blocking the physiological responses mediated by OTR activation.
In Vivo Experimental Paradigms in Preclinical Models
The utility of this compound extends to in vivo studies in preclinical models, where it is used to probe the role of the oxytocin system in complex behaviors and physiological processes.
Systemic and Central Administration Approaches for Receptor Blockade
This compound can be administered systemically, typically via intraperitoneal (i.p.) injection, or centrally, through intracerebroventricular (i.c.v.) or direct microinjection into specific brain nuclei. nih.govelifesciences.orgnih.gov Systemic administration is advantageous due to its relative ease and the compound's ability to cross the blood-brain barrier. medchemexpress.comunl.edu This approach is widely used in behavioral pharmacology studies to investigate the role of central OTRs in behaviors such as social interaction, fear, and anxiety. jst.go.jpfrontiersin.orgnih.gov
Central administration allows for more targeted blockade of OTRs in specific brain regions, providing greater neuroanatomical precision. For example, direct infusion of this compound into the medial prefrontal cortex (mPFC) has been used to study its role in female sociosexual behavior. nih.gov Similarly, i.c.v. administration has been employed to investigate the central effects of OTR blockade on colorectal cancer progression in mice. elifesciences.org
Behavioral Phenotyping Assays in Complex Social and Stress Models
This compound is a key pharmacological tool in a variety of behavioral phenotyping assays designed to assess social behaviors and responses to stress. In models of social fear and empathy, systemic administration of L-368,899 has been shown to reduce observational fear in mice. jst.go.jpfrontiersin.org It has also been used to investigate the role of OTR signaling in social avoidance learning following social defeat. biorxiv.org
In the context of stress and decision-making, systemic L-368,899 has been found to modulate risk-taking behavior in female rats. nih.gov Furthermore, it has been instrumental in studies of stress-induced relapse-like behavior in alcohol consumption models, where it can block the effects of oxytocin. researchcommons.org In models relevant to post-traumatic stress disorder (PTSD), pretreatment with L-368,899 has been shown to prevent the therapeutic effects of MDMA on fear extinction and social behavior deficits. nih.gov
Neuroanatomical and Molecular Readouts of Drug Action
To understand the neural circuits and molecular mechanisms underlying the behavioral effects of this compound, researchers utilize neuroanatomical and molecular techniques. c-Fos immunohistochemistry is a widely used method to map neuronal activation following drug administration. researchgate.net For example, administration of L-368,899 has been shown to alter c-Fos immunoreactivity in brain regions involved in feeding and reward, such as the paraventricular nucleus of the hypothalamus (PVN), arcuate nucleus, and amygdala. nih.gov In studies of colorectal cancer, c-Fos expression was used to confirm the activation of oxytocin neurons in the PVN. elifesciences.org
Future Directions and Emerging Research Avenues
Advanced Pharmacological Characterization of Receptor Occupancy In Vivo
While L-368,899 hydrochloride has been characterized as a potent and selective oxytocin (B344502) (OT) antagonist in vivo, future research will focus on a more precise quantification of its engagement with central nervous system (CNS) receptors. sci-hub.boxtocris.com The compound is known to cross the blood-brain barrier and has demonstrated efficacy in antagonizing OT-mediated effects in the brain. medchemexpress.comnih.gov Studies have confirmed it acts as a full antagonist, preventing OT activation of G proteins without demonstrating agonist activity itself. ucdavis.edu
Initial in vivo studies have established its antagonistic potency in peripheral tissues, such as the uterus in rats and rhesus macaques. sci-hub.box However, a significant gap in knowledge remains regarding the specific dynamics of receptor occupancy in the brain after peripheral administration. nih.gov Research in coyotes has shown that the compound can be detected in cerebrospinal fluid (CSF), with concentrations peaking 15 to 30 minutes after injection, providing indirect evidence of CNS penetration. nih.govresearchgate.net
A primary future goal is to move beyond these indirect measures. The development of techniques like positron emission tomography (PET) neuroimaging, using a suitable radiotracer derived from L-368,899, would be a major advancement. nih.gov Such tools would allow for real-time, quantitative assessment of regional brain receptor binding, providing a much clearer link between receptor occupancy and behavioral or physiological outcomes. nih.gov
Summary of In Vivo Antagonistic Activity of L-368,899
| Species | Assay | Antagonist Potency (AD50) | Reference |
|---|---|---|---|
| Rat | OT-stimulated uterine contraction (i.v.) | 0.35 mg/kg | sci-hub.boxmedchemexpress.com |
| Rat | OT-stimulated uterine contraction (i.d.) | 7 mg/kg | sci-hub.box |
| Rhesus Macaque | OT-stimulated uterine activity (i.v.) | 27 µg/kg | sci-hub.box |
Comparative Neurobiological Studies Across Diverse Mammalian Species
This compound has proven to be a critical tool for comparative studies aiming to understand the evolution of oxytocin's role in social behavior. nih.govresearchgate.net Research has demonstrated its high selectivity for the oxytocin receptor (OXTR) over the structurally similar arginine-vasopressin 1a receptor (AVPR1a) across multiple species, including rats, humans, and coyotes. sci-hub.boxnih.govusu.edu This selectivity is crucial for parsing the distinct functions of these two related neuropeptide systems. usu.edu
Behavioral pharmacology studies have utilized L-368,899 to probe the oxytocin system's involvement in social behaviors in rodents, primates (rhesus and marmoset monkeys), lambs, and canids. nih.govnih.gov These cross-species investigations are essential for determining whether the mechanisms driving phenomena like social bonding are conserved or unique across different mammalian taxa. nih.gov For instance, research in coyotes, a monogamous canid species, uses L-368,899 to explore the neurobiological basis of social attachment, providing a valuable comparison to the more commonly studied rodent and primate models. nih.govresearchgate.net
Future comparative work should aim to broaden the range of species studied to include more diverse social structures. numberanalytics.com Furthermore, there is a recognized need to develop better nonhuman primate models to bridge the translational gap between extensive rodent research and human studies. nih.gov Comparing the effects of L-368,899 across a wider array of species will illuminate the evolutionary trajectory of oxytocin signaling in regulating social cognition and behavior. nih.govnumberanalytics.com
Comparative Binding Affinity and Selectivity of L-368,899
| Species | Receptor | Binding Affinity (K_i or IC_50, nM) | Selectivity (AVPR1a / OXTR) | Reference |
|---|---|---|---|---|
| Rat (Uterus) | OXTR | 3.6 - 8.9 | ~30 - 100x | sci-hub.boxtocris.comnih.gov |
| AVPR1a (Liver) | 110 - 890 | |||
| Human (Uterus) | OXTR | 13 - 26 | >40x | sci-hub.boxmedchemexpress.com |
| AVPR1a (Liver) | 510 | |||
| Coyote | OXTR | 12.4 | ~41 - 70x | nih.govusu.edu |
| AVPR1a | 511.6 - 870.7 |
Exploration of this compound in Novel Preclinical Disease Models
A significant and expanding area of research involves using this compound as a pharmacological tool to validate the role of oxytocin signaling in various pathological conditions. Its use in preclinical models allows researchers to confirm whether specific behavioral deficits are oxytocin-dependent, paving the way for the development of novel therapeutics.
The compound has been instrumental in models of neuropsychiatric and neurological disorders. For example, in a mouse model of autism (Cntnap2 knockout mice), L-368,899 was used to pharmacologically validate that social recognition deficits are dependent on oxytocin receptor function. unil.ch Similarly, it has been employed in models of Alzheimer's disease to probe the mechanisms of oxytocin-related compounds on amnesia. researchgate.net Other research areas include its use in studying stress-induced social avoidance, aggression, cannabinoid withdrawal, and social cue discrimination. ucdavis.eduresearchgate.netmdpi.comelifesciences.org These studies suggest that oxytocin receptor antagonists could have therapeutic potential for a range of psychiatric disorders. ucdavis.edu
Future research will likely see the application of this compound in an even broader array of disease models. This will help to delineate the precise circumstances under which blocking oxytocin signaling may be beneficial or to validate the therapeutic potential of oxytocin receptor agonists by demonstrating that their effects are reversed by the antagonist.
Application of L-368,899 in Preclinical Disease Models
| Preclinical Model | Species | Key Finding with L-368,899 | Reference |
|---|---|---|---|
| Autism Spectrum Disorder (Cntnap2 KO) | Mouse | Impaired social recognition, confirming the assay's dependence on OXTR function. | unil.ch |
| Stress-Induced Social Avoidance | Mouse | Increased social approach in stressed females, suggesting OXTR activation mediates avoidance. | ucdavis.edu |
| Alzheimer's Disease (Aβ-induced amnesia) | Mouse | Inhibited the beneficial effects of an oxytocin derivative on amnesia. | researchgate.net |
| Cannabinoid Withdrawal Syndrome | Rat | Blocked the preventative effects of lithium on withdrawal symptoms. | researchgate.net |
| Isolation-Induced Aggression | Mouse | Did not block the anti-aggressive effects of oxytocin, suggesting V1aR involvement. | mdpi.com |
Q & A
Q. What is the molecular mechanism of L-368,899 hydrochloride as an oxytocin receptor (OXTR) antagonist?
this compound is a non-peptide, selective OXTR antagonist that competitively inhibits receptor activation by binding to the orthosteric site, thereby preventing oxytocin-induced conformational changes required for G-protein signaling . Its selectivity over vasopressin receptors (V1a and V2) is notable, with IC50 values of 8.9 nM (rat OXTR) and 26 nM (human OXTR) , compared to weaker inhibition of V1a (IC50 = 370 nM) and V2 (IC50 = 570 nM) . Methodologically, receptor specificity should be confirmed using comparative radioligand binding assays or functional cAMP/IP1 accumulation tests in OXTR- versus vasopressin receptor-expressing cell lines.
Q. What are standard experimental protocols for administering this compound in rodent models?
- Dosage : Systemic doses range from 3–5 mg/kg (intraperitoneal, IP) for behavioral studies and 5–10 mg/kg (oral) for bioavailability assessments, with reported oral bioavailability of 14–18% in rats .
- Preparation : Dissolve in saline or DMSO (stock solutions: 100 mg/mL in DMSO, working concentration ≤3.38 mM in aqueous buffers) .
- Storage : Store powder at -20°C and aliquots at -80°C for long-term stability .
- Controls : Include vehicle (saline or DMSO) and co-administration with oxytocin to validate OXTR-dependent effects .
Q. How does this compound enable differentiation of OXTR-mediated signaling from vasopressin receptor pathways?
Due to its >40-fold selectivity for OXTR over V1a/V2 receptors , L-368,899 is ideal for isolating OXTR-specific effects. Experimental validation involves:
- Comparative dose-response curves : Test L-368,899 against vasopressin-induced physiological responses (e.g., blood pressure modulation for V1a) .
- Genetic models : Use OXTR-knockout animals or siRNA-mediated OXTR knockdown to confirm target specificity .
Advanced Research Questions
Q. How should researchers design experiments to resolve sex-specific behavioral effects of OXTR antagonism?
Studies report divergent effects in male vs. female rodents , such as reduced risk-taking in females but no change in males . Key considerations:
- Hormonal cycling : Track estrous stages in females, as OXTR expression fluctuates with estrogen .
- Dose optimization : Use lower doses (e.g., 3 mg/kg) to avoid off-target vasopressin receptor effects in males .
- Behavioral paradigms : Employ tasks like the Risky Decision-Making Task (RDT) with shock probability gradients to quantify risk aversion .
- Statistical analysis : Apply mixed-effects ANOVA to account for intra-subject variability in longitudinal designs .
Q. How can this compound be used to study OXTR's role in neuroimmune interactions?
In LPS-induced acute lung injury (ALI) models, L-368,899 blocks oxytocin's anti-inflammatory effects (e.g., reduced TLR4/NF-κB signaling), confirming OXTR's role in immune modulation . Methodological steps:
- Pre-treatment : Administer L-368,899 (5 mg/kg, IP) 90 minutes before oxytocin to ensure receptor blockade .
- Outcome measures : Quantify cytokines (IL-1β, IL-6) via ELISA and NF-κB/TLR4 expression via Western blot .
- Control groups : Include LPS-only, LPS+oxytocin, and LPS+L-368,899+oxytocin cohorts to isolate OXTR-dependent pathways .
Q. What strategies address contradictory data on L-368,899's efficacy in social behavior studies?
Discrepancies in social approach (e.g., increased sociability in stressed females vs. no effect in males ) may arise from:
- Context-dependent effects : Stressors (e.g., social defeat) modulate OXTR sensitivity; pre-testing baseline anxiety levels is critical .
- Brain region specificity : Combine systemic L-368,899 with intracerebral microinjections (e.g., into the nucleus accumbens or BNST) to localize OXTR actions .
- Multimodal validation : Pair behavioral assays with EGR1 immunohistochemistry or G-protein activation assays to correlate OXTR blockade with neural activity .
Q. How can this compound be integrated with genetic models to study OXTR signaling?
- Conditional knockouts : Use Cre-lox systems to delete OXTR in specific cell types (e.g., neurons vs. glia) and test rescue effects with L-368,899 .
- Pharmacogenetics : Combine L-368,899 with DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) to dissect OXTR-linked circuits .
- Transcriptomic profiling : Perform RNA-seq on tissues from L-368,899-treated vs. OXTR-KO models to identify OXTR-regulated genes .
Q. What analytical methods quantify OXTR antagonist efficacy in vivo?
- Plasma/CSF pharmacokinetics : Measure L-368,899 levels via LC-MS/MS to correlate exposure with behavioral or physiological outcomes .
- Receptor occupancy : Use autoradiography with radiolabeled oxytocin analogs in brain sections .
- Functional readouts : Monitor uterine contractions (for tocolytic studies) or social interaction times (for behavioral assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
